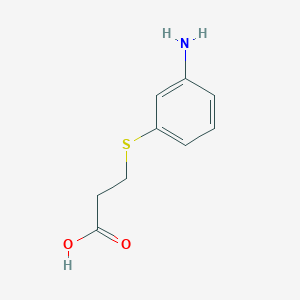
(2-Methylbut-3-yn-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbut-3-yn-2-yl)cyclobutane is a chemical compound with the molecular formula C9H14 It is characterized by a cyclobutane ring substituted with a 2-methylbut-3-yn-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclobutane typically involves the reaction of cyclobutylmagnesium bromide with 2-methylbut-3-yn-2-yl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(2-Methylbut-3-yn-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclobutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkane. The molecular targets and pathways involved in these reactions are typical of alkyne-containing compounds and involve standard organic reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylbut-3-yn-1-yl)cyclobutane: Similar structure but with a different position of the alkyne group.
Cyclobutylacetylene: Contains a cyclobutane ring with an acetylene group.
Cyclobutylmethylacetylene: Contains a cyclobutane ring with a methylacetylene group.
Uniqueness
(2-Methylbut-3-yn-2-yl)cyclobutane is unique due to the specific positioning of the 2-methylbut-3-yn-2-yl group on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H14 |
|---|---|
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
2-methylbut-3-yn-2-ylcyclobutane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)8-6-5-7-8/h1,8H,5-7H2,2-3H3 |
Clé InChI |
LBPISCWLPKXTBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


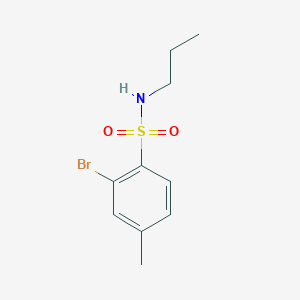
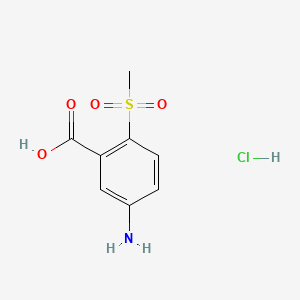
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
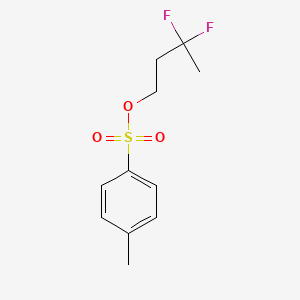
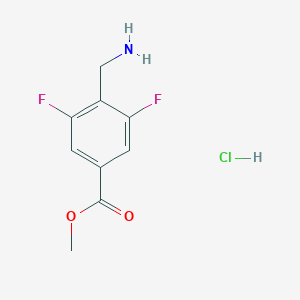


![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
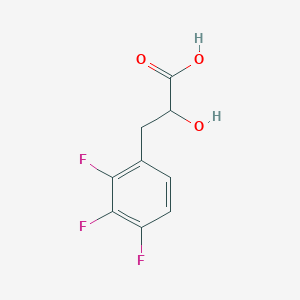
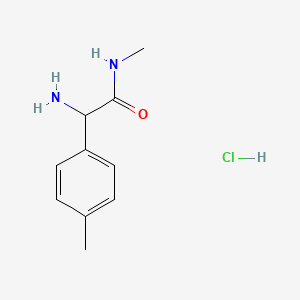
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

